molecular formula C11H11BrO2 B027391 2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 85928-57-0

2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B027391
M. Wt: 255.11 g/mol
InChI Key: WHEBCCJXJLNMGZ-UHFFFAOYSA-N
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Patent
US05059609

Procedure details

To a 10° C. solution of 25 g (0.142 mol) of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone in 1 liter ether was added dropwise (maintaining reaction temperature at about 10° C.) 37.9 g (0.237 mol) of bromine. The reaction solution was concentrated on a rotating evaporator and the residue crystallized from ether to give 31.6 g (87%) of present title compound, m.p. 79°-80° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=[O:13])=[CH:5][CH:4]=1.[Br:14]Br>CCOCC>[Br:14][CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[C:10]1=[O:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
37.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated on a rotating evaporator
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
BrC1C(C2=CC(=CC=C2CC1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.6 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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